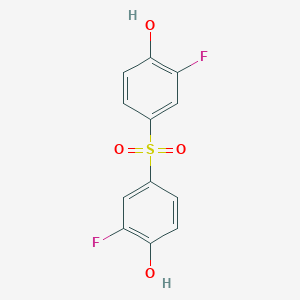
Phenol, 4,4'-sulfonylbis[2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-sulfonylbis[2-fluoro-] is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two phenol groups connected by a sulfonyl group, with each phenol group substituted with a fluorine atom. This compound is often used in industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-sulfonylbis[2-fluoro-] typically involves the reaction of 4,4’-sulfonylbisphenol with fluorinating agents under controlled conditions. One common method includes the use of 4,4’-diallyldiphenylsulfone as a starting material, which is heated to 195-210°C under an inert gas atmosphere. The reaction is facilitated by the presence of heterocyclic compounds and amino compounds, resulting in high purity and yield .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-sulfonylbis[2-fluoro-] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-sulfonylbis[2-fluoro-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to sulfide using reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, sulfides, and various substituted phenols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4,4’-sulfonylbis[2-fluoro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-sulfonylbis[2-fluoro-] involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as a key functional moiety, facilitating binding and reactivity. The fluorine atoms enhance the compound’s stability and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-sulfonylbis-: Lacks the fluorine substitution, resulting in different reactivity and applications.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-sulfonylbis[2-chloro-]: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
Phenol, 4,4’-sulfonylbis[2-fluoro-] is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential for use in specialized applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
185418-28-4 |
|---|---|
Molecular Formula |
C12H8F2O4S |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
2-fluoro-4-(3-fluoro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H8F2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H |
InChI Key |
IFPIVDSUCWFAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


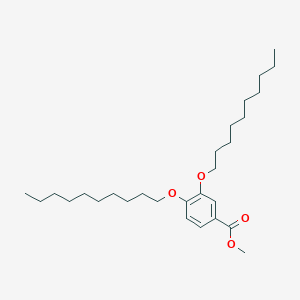
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
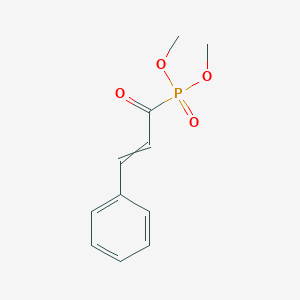
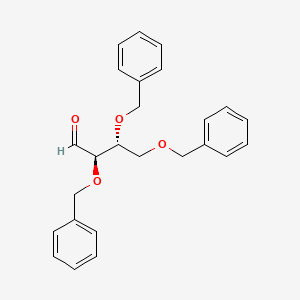
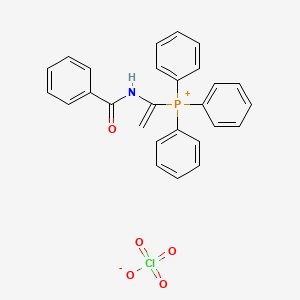
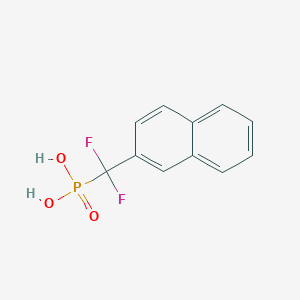
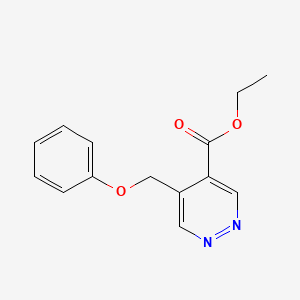
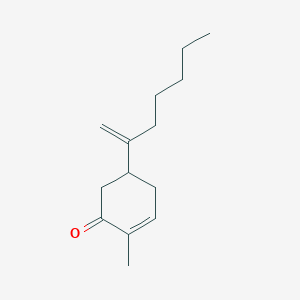


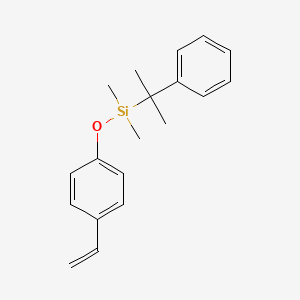

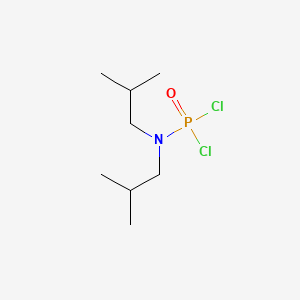
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
